7-propyl-1H-indol-6-ol
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Overview
Description
7-propyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-propyl-1H-indol-6-ol, often involves the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . Another common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal-catalyzed reactions and reductive cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
7-propyl-1H-indol-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
7-propyl-1H-indol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 7-propyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors with high affinity, leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-propyl-1H-indol-6-ol include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
This compound is unique due to its specific structural modifications, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-propyl-1H-indol-6-ol |
InChI |
InChI=1S/C11H13NO/c1-2-3-9-10(13)5-4-8-6-7-12-11(8)9/h4-7,12-13H,2-3H2,1H3 |
InChI Key |
JQJXTJRZKJHCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1NC=C2)O |
Origin of Product |
United States |
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